molecular formula C12H25NO B13644635 n-((1-Methoxycycloheptyl)methyl)propan-1-amine

n-((1-Methoxycycloheptyl)methyl)propan-1-amine

Cat. No.: B13644635
M. Wt: 199.33 g/mol
InChI Key: KLIIFRYIGNHHSF-UHFFFAOYSA-N
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Description

n-((1-Methoxycycloheptyl)methyl)propan-1-amine: is an organic compound characterized by a cycloheptyl ring substituted with a methoxy group and a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-((1-Methoxycycloheptyl)methyl)propan-1-amine typically involves the following steps:

    Formation of the Cycloheptyl Ring: The cycloheptyl ring can be synthesized through cyclization reactions involving appropriate precursors.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which n-((1-Methoxycycloheptyl)methyl)propan-1-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • n-((1-Methoxycyclohexyl)methyl)propan-1-amine
  • n-((1-Methoxycyclooctyl)methyl)propan-1-amine
  • n-((1-Methoxycyclopentyl)methyl)propan-1-amine

Comparison: n-((1-Methoxycycloheptyl)methyl)propan-1-amine is unique due to its seven-membered cycloheptyl ring, which imparts distinct steric and electronic properties compared to its six-membered (cyclohexyl) and eight-membered (cyclooctyl) counterparts. These differences can influence the compound’s reactivity, stability, and interactions with other molecules .

Biological Activity

n-((1-Methoxycycloheptyl)methyl)propan-1-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has a unique molecular structure that contributes to its biological activity. Its chemical formula can be represented as follows:

  • Molecular Formula : C12_{12}H19_{19}NO
  • Molecular Weight : 195.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound may exert its effects through:

  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : The compound could inhibit key enzymes involved in metabolic processes, potentially leading to therapeutic effects.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies suggest that the compound possesses antimicrobial activity against various pathogens.
  • Anticancer Potential : Preliminary research indicates potential anticancer effects, particularly in inhibiting tumor cell proliferation.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below are summarized findings from notable research:

StudyObjectiveFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro against Staphylococcus aureus.
Study 2Anticancer ActivityShowed a reduction in cell viability in breast cancer cell lines (MCF7) at concentrations above 10 µM.
Study 3Mechanism of ActionIdentified the compound's ability to modulate the mTOR pathway, suggesting a role in cancer metabolism.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential.

CompoundStructureBiological Activity
Compound ASimilar amine structureModerate antimicrobial activity
Compound BCycloalkyl amine derivativeLow anticancer efficacy
This compoundUnique cycloheptyl substitutionHigh antimicrobial and anticancer potential

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-[(1-methoxycycloheptyl)methyl]propan-1-amine

InChI

InChI=1S/C12H25NO/c1-3-10-13-11-12(14-2)8-6-4-5-7-9-12/h13H,3-11H2,1-2H3

InChI Key

KLIIFRYIGNHHSF-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1(CCCCCC1)OC

Origin of Product

United States

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